

An In-depth Technical Guide on the Structure-Activity Relationship of ONO-8590580

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **ONO-8590580**, a novel, potent, and selective negative allosteric modulator (NAM) of the GABAA $\alpha 5$ receptor. This document details the binding affinity, in vitro and in vivo potency, and the pharmacological effects of **ONO-8590580**, offering insights into its potential as a therapeutic agent for cognitive disorders.

Core Compound Profile: ONO-8590580

ONO-8590580, chemically identified as 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine, has emerged from a focused drug discovery program aimed at enhancing cognitive function by modulating the GABAA α 5 receptor.[1] This receptor subtype is highly expressed in the hippocampus and is critically involved in learning and memory processes.[1][2][3] Negative allosteric modulation of GABAA α 5 receptors is a promising strategy for improving cognitive deficits.[2][3]

Quantitative Pharmacological Data

The pharmacological profile of **ONO-8590580** has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Functional Potency of **ONO-8590580**



Parameter	Receptor/Assay	Value
Binding Affinity (Ki)	Recombinant human GABAA α5-containing receptors	7.9 nM[1][2][3]
Functional Potency (EC50)	GABA-induced CI- channel activity	1.1 nM[1][2][3]
Maximum Inhibition	GABA-induced CI- channel activity	44.4%[1][2][3]

Table 2: In Vivo Receptor Occupancy and Efficacy of ONO-8590580 in Rats

Parameter	Model	Dose (p.o.)	Result
Hippocampal GABAA α5 Occupancy	Healthy Rats	1-20 mg/kg	40-90% at 1 hour post-dose[1][2][3]
Cognitive Enhancement	MK-801-induced memory deficit (Passive Avoidance)	3-20 mg/kg	Significant prevention of memory deficit[1][2]
Cognitive Enhancement	Scopolamine/MK-801- induced deficit (8-Arm Radial Maze)	20 mg/kg	Improvement in cognitive deficit[1][2]

Table 3: Preclinical Safety Profile of ONO-8590580 in Rats

Parameter	Model	Dose (p.o.)	Result
Anxiogenic-like Effects	Elevated Plus Maze Test	20 mg/kg	No significant effects[1][2]
Proconvulsant Effects	Pentylenetetrazole- induced Seizure Test	20 mg/kg	No significant effects[1][2]

Signaling Pathway and Mechanism of Action



ONO-8590580 acts as a negative allosteric modulator at the benzodiazepine binding site of GABAA receptors that contain the $\alpha 5$ subunit. In the hippocampus, these receptors play a key role in mediating tonic inhibition, which can dampen neuronal excitability and long-term potentiation (LTP), a cellular correlate of learning and memory. By binding to the $\alpha 5$ -containing GABAA receptors, **ONO-8590580** reduces the influx of chloride ions in response to GABA. This reduction in inhibition is thought to enhance synaptic plasticity and improve cognitive functions.

Mechanism of action of ONO-8590580.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize **ONO-8590580**.

- Objective: To determine the binding affinity (Ki) of ONO-8590580 for human GABAA α5 receptors.
- · Methodology:
 - Membranes from HEK293 cells stably expressing recombinant human GABAA receptors containing the α5 subunit were used.
 - A radioligand competition binding assay was performed using [3H]-flumazenil as the radioligand.
 - Membranes were incubated with various concentrations of ONO-8590580 and the radioligand.
 - Non-specific binding was determined in the presence of a high concentration of a nonlabeled competing ligand.
 - Bound and free radioligand were separated by rapid filtration.
 - The radioactivity of the filters was measured by liquid scintillation counting.
 - IC50 values were calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.



- Objective: To assess the functional activity of ONO-8590580 on GABA-induced chloride currents.
- Methodology:
 - Whole-cell patch-clamp recordings were performed on HEK293 cells expressing human GABAA α5β3y2 receptors.
 - Cells were clamped at a holding potential of -60 mV.
 - GABA was applied to elicit a chloride current.
 - ONO-8590580 was co-applied with GABA at various concentrations.
 - The modulation of the GABA-induced current by ONO-8590580 was measured.
 - EC50 and maximum inhibition values were determined from the concentration-response curve.
- Objective: To measure the extent of GABAA α5 receptor occupancy by **ONO-8590580** in the brain.
- Methodology:
 - Rats were orally administered with ONO-8590580 at doses ranging from 1 to 20 mg/kg.
 - At 1 hour post-administration, a radiolabeled tracer specific for the GABAA α5 receptor was injected intravenously.
 - After a defined period for tracer distribution, the animals were euthanized, and the brains were dissected.
 - The radioactivity in the hippocampus (a region rich in α 5 subunits) and a reference region (with low α 5 expression) was measured.
 - Receptor occupancy was calculated based on the reduction of specific tracer binding in the hippocampus of ONO-8590580-treated animals compared to vehicle-treated controls.



- Objective: To evaluate the efficacy of ONO-8590580 in animal models of cognitive impairment.
- Protocols:
 - Passive Avoidance Test:
 - Rats were placed in a two-compartment apparatus (light and dark).
 - During the training session, upon entering the dark compartment, the rats received a mild foot shock.
 - 24 hours later, in the testing session, the latency to enter the dark compartment was measured.
 - Cognitive impairment was induced by administering MK-801 before the training session.
 - **ONO-8590580** or vehicle was administered before the cognitive impairing agent.
 - An increase in the latency to enter the dark compartment in the ONO-8590580-treated group indicated a reversal of the memory deficit.
 - Eight-Arm Radial Maze Test:
 - Food-deprived rats were trained to find food pellets located at the end of each of the eight arms of the maze.
 - Once trained, cognitive deficits were induced by scopolamine or MK-801.
 - ONO-8590580 or vehicle was administered before the trial.
 - The number of working memory errors (re-entry into an already visited arm) was recorded.
 - A reduction in the number of errors in the ONO-8590580-treated group demonstrated improved cognitive performance.

Experimental and Drug Discovery Workflow

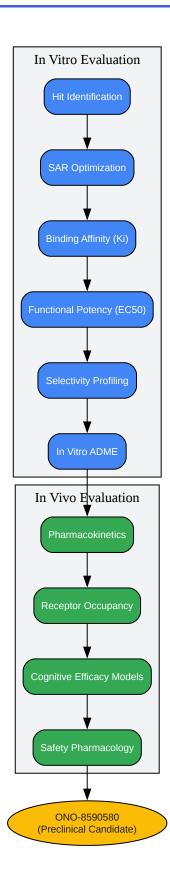






The development of **ONO-8590580** followed a structured workflow from initial hit identification to preclinical candidate selection, focusing on optimizing potency, selectivity, and pharmacokinetic properties.





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Drug discovery workflow for ONO-8590580.



Structure-Activity Relationship Insights

While the detailed SAR of the analog series leading to **ONO-8590580** is proprietary, published research indicates that the optimization process focused on achieving a balance of several key properties.[4] The core scaffold was modified to enhance binding affinity for the GABAA α 5 receptor while maintaining or improving selectivity over other GABAA receptor subtypes (α 1, α 2, and α 3), which are associated with sedation, anxiolysis, and myorelaxation.[4] Furthermore, chemical modifications were introduced to improve metabolic stability and oral bioavailability, culminating in the selection of **ONO-8590580** as a preclinical candidate with a favorable overall profile.[4][5] The development of **ONO-8590580** exemplifies a successful lead optimization campaign targeting a specific neuronal receptor subtype for the treatment of cognitive disorders.[4]

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